3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzenesulfonate
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Overview
Description
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzenesulfonate is a complex organic compound with a unique structure that combines a benzenesulfonic acid group with a 1,3-dioxo-octahydro-isoindol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid 3-(1,3-dioxo-octahydro-isoindol-2-yl)-phenyl ester typically involves the reaction of benzenesulfonyl chloride with 3-(1,3-dioxo-octahydro-isoindol-2-yl)-phenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenesulfonic acid 3-(1,3-dioxo-octahydro-isoindol-2-yl)-phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid esters: Compounds with similar benzenesulfonic acid groups but different ester moieties.
Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.
Uniqueness
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO5S |
---|---|
Molecular Weight |
385.4g/mol |
IUPAC Name |
[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C20H19NO5S/c22-19-17-11-4-5-12-18(17)20(23)21(19)14-7-6-8-15(13-14)26-27(24,25)16-9-2-1-3-10-16/h1-3,6-10,13,17-18H,4-5,11-12H2 |
InChI Key |
IMVNHOYBGDSRFC-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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